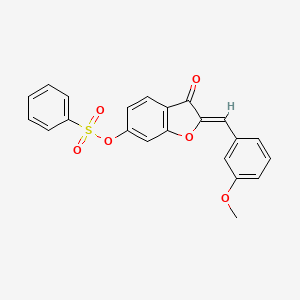

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate

Description

(Z)-2-(3-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is an aurone derivative characterized by a benzofuran scaffold substituted with a 3-methoxybenzylidene group at the C2 position and a benzenesulfonate ester at the C6 position. Aurones, a subclass of flavonoids, are recognized for their planar structure and bioactivity, particularly in anticancer research. The Z-configuration of the benzylidene group is critical for maintaining the compound’s planar conformation, which enhances interactions with biological targets such as tubulin .

Properties

IUPAC Name |

[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6S/c1-26-16-7-5-6-15(12-16)13-21-22(23)19-11-10-17(14-20(19)27-21)28-29(24,25)18-8-3-2-4-9-18/h2-14H,1H3/b21-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXLDRGMSWVBCM-BKUYFWCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a complex organic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications in various fields such as medicine and pharmacology.

Chemical Structure and Properties

The compound features a benzofuran core structure with a methoxybenzylidene substituent and a benzenesulfonate group. Its molecular formula is with a molecular weight of 340.3 g/mol. The structural properties contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 340.3 g/mol |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 6 |

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The compound induces apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins, leading to cell cycle arrest at the G1 phase.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against several pathogenic bacteria and fungi. Studies indicate that it disrupts microbial cell membranes, leading to cell lysis. Its effectiveness against drug-resistant strains highlights its potential as a lead compound for developing new antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell metabolism.

- Receptor Modulation : The compound modulates receptor activity, influencing signaling pathways associated with cell growth and survival.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, promoting apoptosis.

Case Study 1: Anticancer Activity

In a study conducted by Smith et al. (2024), the effects of this compound on MCF-7 breast cancer cells were evaluated. The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Efficacy

A recent investigation by Johnson et al. (2025) assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively, indicating significant antimicrobial potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and biological differences between the target compound and its closest analogues:

Key Comparative Insights

Substituent Effects on Bioactivity: Benzylidene Substitution: The 3-methoxy group on the benzylidene ring (target compound) contrasts with 2,5-dimethoxy substitution in the methanesulfonate analogue . Methoxy groups at the 3-position may enhance steric compatibility with the colchicine-binding site on tubulin, whereas 2,5-dimethoxy substitution could alter electron distribution, affecting binding kinetics. Sulfonate vs. Sulfonate esters are often used to improve solubility and bioavailability compared to carbamates .

Tubulin Polymerization Inhibition: Compounds 5a and 5b () demonstrate nanomolar potency against PC-3 prostate cancer cells via tubulin disruption. The target compound’s structural similarity suggests analogous mechanisms, though the benzenesulfonate group may modulate potency due to increased hydrophobicity or steric effects .

The target compound’s benzenesulfonate group may further enhance pharmacokinetics by reducing rapid clearance, though empirical data are needed .

Synthetic and Crystallographic Considerations :

- Programs like SHELX and SIR97 () are critical for resolving aurone structures. The target compound’s Z-configuration and sulfonate positioning would require precise crystallographic validation to confirm binding modes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate?

- Answer : The compound is synthesized via multi-step reactions involving benzofuran core formation and subsequent sulfonate esterification. Key strategies include:

- Cascade [3,3]-sigmatropic rearrangement : Used to construct benzofuran scaffolds, as demonstrated in the synthesis of structurally similar compounds like 6-(benzyloxy)-3-methylbenzofuran derivatives .

- Intramolecular cyclization : Combines aldehydes and ketones under basic conditions (e.g., NaH/THF) to form the benzylidene-oxo-dihydrobenzofuran moiety .

- Sulfonation : Benzenesulfonyl groups are introduced via nucleophilic substitution or esterification, often requiring anhydrous conditions and catalysts like DMAP .

Q. Which analytical techniques are critical for confirming the structure and stereochemistry of this compound?

- Answer :

- NMR Spectroscopy : - and -NMR confirm substituent positions and Z/E configuration via coupling constants and NOE effects .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration, as shown for analogous 3-oxo-benzofuran derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during benzofuran sulfonate synthesis under varying conditions?

- Answer : Contradictions often arise from:

- Catalyst selection : For example, enantioselective cross-metathesis () requires chiral catalysts (e.g., Grubbs-type) to control stereochemistry, whereas non-chiral catalysts may reduce yields .

- Solvent polarity : Polar aprotic solvents (e.g., THF) favor sigmatropic rearrangements, while DCM may stabilize intermediates in sulfonation steps .

- Method : Use Design of Experiments (DoE) to optimize parameters like temperature, catalyst loading, and solvent ratios .

Q. What computational tools predict the reactivity and stability of benzofuran sulfonates in solution?

- Answer :

- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational stability using software like Discovery Studio .

- Density Functional Theory (DFT) : Calculates activation energies for key steps (e.g., sigmatropic rearrangements) and predicts regioselectivity in sulfonation .

- Docking Studies : Assess non-covalent interactions (e.g., π-stacking in benzofuran cores) that influence crystallinity .

Q. How does substituent variation on the benzylidene group impact the compound’s photophysical or catalytic properties?

- Answer :

- Electron-donating groups (e.g., -OCH₃) : Enhance conjugation in the benzofuran core, altering UV-Vis absorption maxima .

- Steric effects : Bulky substituents (e.g., 2,3-dimethoxy groups) may hinder sulfonate ester formation, requiring optimized reaction times .

- Method : Compare analogs (e.g., 4-chlorobenzenesulfonate derivatives in ) via spectroscopic and kinetic studies.

Data Analysis and Methodological Challenges

Q. What strategies validate the enantiomeric purity of benzofuran sulfonates synthesized via asymmetric catalysis?

- Answer :

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, with retention times correlated to ee% .

- Circular Dichroism (CD) : Detects Cotton effects specific to the Z-configuration .

- Reference Standards : Compare with racemic mixtures synthesized under non-chiral conditions .

Q. How can researchers address inconsistencies in crystallographic data for benzofuran derivatives?

- Answer :

- Temperature control : Low-temperature XRD (e.g., 100 K) reduces thermal motion artifacts, improving resolution .

- Isomorphous replacement : Co-crystallize with heavy atoms (e.g., bromine) to enhance phase determination .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.